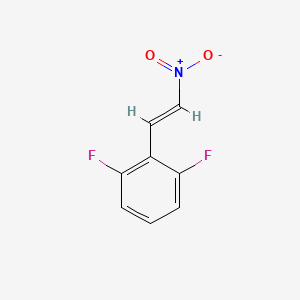
1,3-Difluoro-2-(2-nitroethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-2-(2-nitroethenyl)benzene is an organic compound with the molecular formula C8H5F2NO2 It is characterized by the presence of two fluorine atoms and a nitroethenyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(2-nitroethenyl)benzene typically involves the nitration of 1,3-difluorobenzene followed by the introduction of the nitroethenyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and subsequent addition of the nitroethenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using specialized equipment to handle the reactive intermediates and ensure safety. The production process must adhere to stringent safety and environmental regulations due to the hazardous nature of the reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-2-(2-nitroethenyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 1,3-difluoro-2-(2-aminoethenyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-2-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Difluoro-2-(2-nitroethenyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include electron transfer processes and covalent modifications of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Difluoro-4-nitrobenzene
- 1,3-Difluoro-2,4-dinitrobenzene
- 1,3-Difluoro-2-(2-aminoethenyl)benzene
Uniqueness
1,3-Difluoro-2-(2-nitroethenyl)benzene is unique due to the presence of both fluorine atoms and a nitroethenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
821797-34-6 |
|---|---|
Molekularformel |
C8H5F2NO2 |
Molekulargewicht |
185.13 g/mol |
IUPAC-Name |
1,3-difluoro-2-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H5F2NO2/c9-7-2-1-3-8(10)6(7)4-5-11(12)13/h1-5H |
InChI-Schlüssel |
ZSVBIXVYULEUNH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C=C[N+](=O)[O-])F |
Isomerische SMILES |
C1=CC(=C(C(=C1)F)/C=C/[N+](=O)[O-])F |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C=C[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















